N-[2-(4-Ethylphenoxy)ethyl]-3-methylaniline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Ethylphenoxy)ethyl]-3-methylaniline typically involves the reaction of 4-ethylphenol with 2-chloroethylamine to form 2-(4-ethylphenoxy)ethylamine. This intermediate is then reacted with 3-methylaniline under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis likely involves similar steps as the laboratory preparation, scaled up for industrial use.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Ethylphenoxy)ethyl]-3-methylaniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines .
Scientific Research Applications
N-[2-(4-Ethylphenoxy)ethyl]-3-methylaniline is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and reaction mechanism studies.
Biology: In biochemical assays and proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-Ethylphenoxy)ethyl]-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Methoxyphenoxy)ethyl]-3-methylaniline
- N-[2-(4-Chlorophenoxy)ethyl]-3-methylaniline
- N-[2-(4-Bromophenoxy)ethyl]-3-methylaniline
Uniqueness
N-[2-(4-Ethylphenoxy)ethyl]-3-methylaniline is unique due to the presence of the ethyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents .
Properties
IUPAC Name |
N-[2-(4-ethylphenoxy)ethyl]-3-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-3-15-7-9-17(10-8-15)19-12-11-18-16-6-4-5-14(2)13-16/h4-10,13,18H,3,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZCTMSQJINSPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCNC2=CC=CC(=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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